molecular formula C26H20N2O4 B3636725 4,4'-benzo[g]quinoxaline-2,3-diylbis(2-methoxyphenol)

4,4'-benzo[g]quinoxaline-2,3-diylbis(2-methoxyphenol)

Cat. No.: B3636725
M. Wt: 424.4 g/mol
InChI Key: OSQJWZRHXCVPJA-UHFFFAOYSA-N
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Description

4,4’-benzo[g]quinoxaline-2,3-diylbis(2-methoxyphenol) is a complex organic compound with the molecular formula C26H20N2O4 It is known for its unique structure, which includes a benzo[g]quinoxaline core and two methoxyphenol groups

Preparation Methods

The synthesis of 4,4’-benzo[g]quinoxaline-2,3-diylbis(2-methoxyphenol) typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate quinoxaline derivatives with methoxyphenol under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

4,4’-benzo[g]quinoxaline-2,3-diylbis(2-methoxyphenol) undergoes various chemical reactions, including:

Scientific Research Applications

4,4’-benzo[g]quinoxaline-2,3-diylbis(2-methoxyphenol) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-benzo[g]quinoxaline-2,3-diylbis(2-methoxyphenol) involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and disruption of cellular signaling pathways .

Comparison with Similar Compounds

4,4’-benzo[g]quinoxaline-2,3-diylbis(2-methoxyphenol) can be compared with other quinoxaline derivatives and methoxyphenol compounds. Similar compounds include:

Properties

IUPAC Name

4-[3-(4-hydroxy-3-methoxyphenyl)benzo[g]quinoxalin-2-yl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O4/c1-31-23-13-17(7-9-21(23)29)25-26(18-8-10-22(30)24(14-18)32-2)28-20-12-16-6-4-3-5-15(16)11-19(20)27-25/h3-14,29-30H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQJWZRHXCVPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC3=CC4=CC=CC=C4C=C3N=C2C5=CC(=C(C=C5)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4'-benzo[g]quinoxaline-2,3-diylbis(2-methoxyphenol)

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